![molecular formula C9H20ClNO B2810342 4-(Tert-butyl)piperidin-4-ol hydrochloride CAS No. 22093-42-1](/img/structure/B2810342.png)
4-(Tert-butyl)piperidin-4-ol hydrochloride
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Overview
Description
4-(Tert-butyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C9H20ClNO . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring is substituted at the 4-position with a tert-butyl group and a hydroxyl group .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 193.71 . The compound’s InChI key is CZXFVYAJWRAXBP-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 4-Chloropiperidine Hydrochloride : Utilizing piperidin-4-one hydrochloride as a raw material, the synthesis includes reduction and n-carbonylation to obtain tert-butyl-4-hydroxy pi-peridine-l-carboxylate, followed by synthesis of 4-chloropiperidine hydrochloride using sulfoxyl chloride (Zhang Guan-you, 2010).
Synthesis of Naphthyridone p38 MAP Kinase Inhibitor : Involving a tandem Heck-lactamization, N-oxidation, and a Grignard addition of 4-(N-tert-butylpiperidinyl)magnesium chloride, this synthesis supports the development of a drug for rheumatoid arthritis and psoriasis (John Y. L. Chung et al., 2006).
Synthesis of Piperidine Derivatives : Discusses the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and iodides of protected alcohols, leading to the formation of N-Boc piperidine derivatives (A. I. Moskalenko & V. Boev, 2014).
Applications in Drug Synthesis
Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine : Investigates the synthesis of a novel triple reuptake inhibitor with potential for treating conditions like seasonal allergic rhinitis (M. Yamashita et al., 2015).
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate : Details the synthesis of an important intermediate in biologically active compounds like crizotinib (D. Kong et al., 2016).
Structural and Molecular Analysis
Crystal and Molecular Structure of 4-Carboxypiperidinium Chloride : Provides an analysis of the molecular structure of 4-piperidinecarboxylic acid hydrochloride, contributing to the understanding of its chemical behavior and interactions (M. Szafran et al., 2007).
Poly(arylene piperidinium) Hydroxide Ion Exchange Membranes : Explores the synthesis and stability of poly(arylene piperidinium)s as anion exchange membranes for alkaline fuel cells, demonstrating their potential in energy applications (J. Olsson et al., 2018).
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with bacterial cytoplasmic membranes .
Mode of Action
This suggests a potential mechanism involving the dissipation of the bacterial membrane potential .
Result of Action
Related compounds have demonstrated antibacterial activity, suggesting potential antimicrobial effects .
properties
IUPAC Name |
4-tert-butylpiperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(2,3)9(11)4-6-10-7-5-9;/h10-11H,4-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXFVYAJWRAXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCNCC1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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